2-Chloro-2'-deoxycytidine

Catalog No.
S12520858
CAS No.
M.F
C9H12ClN3O4
M. Wt
261.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2'-deoxycytidine

Product Name

2-Chloro-2'-deoxycytidine

IUPAC Name

4-amino-1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H12ClN3O4

Molecular Weight

261.66 g/mol

InChI

InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)

InChI Key

LOZPBORRQPATRO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl

2-Chloro-2'-deoxycytidine is a synthetic nucleoside analog of deoxycytidine, characterized by the presence of a chlorine atom at the 2-position of the sugar moiety. Its molecular formula is C9H12ClN3O4, and it has a molecular weight of 261.70 g/mol . This compound is notable for its potential therapeutic applications, particularly in the field of oncology and virology.

The chemical reactivity of 2-chloro-2'-deoxycytidine primarily involves nucleophilic substitutions and hydrolysis reactions. The chlorine substituent can be replaced by various nucleophiles, leading to the formation of different derivatives. Additionally, 2-chloro-2'-deoxycytidine can undergo phosphorylation to generate active triphosphate forms that are crucial for its biological activity .

2-Chloro-2'-deoxycytidine exhibits significant biological activity, particularly in inducing apoptosis in various cell types. Studies have shown that it can effectively trigger apoptotic pathways in human peripheral blood mononuclear cells (PBMC), demonstrating a concentration-dependent effect . The compound's mechanism of action involves intracellular phosphorylation to its triphosphate form, which then interferes with DNA synthesis and cellular proliferation, making it a candidate for treating certain cancers and viral infections .

The synthesis of 2-chloro-2'-deoxycytidine can be achieved through several methods:

  • Diazotization Reaction: This involves converting the amino group at the 2-position into a chloro group using diazotization followed by chlorination reactions.
  • Nucleophilic Substitution: Starting from 2'-deoxycytidine, the chlorine atom can be introduced through nucleophilic substitution reactions involving chlorinating agents such as thionyl chloride or phosphorus oxychloride .

These methods have been optimized to yield high purity and efficiency in laboratory settings.

2-Chloro-2'-deoxycytidine is primarily used in:

  • Cancer Therapy: It has shown efficacy against various hematological malignancies such as chronic lymphocytic leukemia and hairy cell leukemia.
  • Antiviral Research: The compound is being investigated for its potential to inhibit viral replication, particularly in herpesviruses .
  • Research Tools: It serves as a valuable tool in molecular biology for studying nucleoside metabolism and cellular responses to DNA damage.

Interaction studies have revealed that 2-chloro-2'-deoxycytidine interacts with various cellular components, including nucleoside transporters. Its uptake into cells can be influenced by inhibitors like dipyridamole, which suggests that its biological effects may depend on its intracellular concentrations . Additionally, studies indicate that its apoptotic effects are mediated through distinct pathways compared to other nucleoside analogs, highlighting its unique action profile .

Several compounds share structural similarities with 2-chloro-2'-deoxycytidine. Here are some notable examples:

Compound NameStructural FeatureUnique Characteristics
2-ChlorodeoxyadenosineChlorine at the 2-position of deoxyadenosineUsed in treating lymphoproliferative disorders
5-Chloro-2'-deoxycytidineChlorine at the 5-positionInduces distinct mutation patterns in cells
E-5-(2-Chlorovinyl)-2'-deoxycytidineVinyl group at the 5-positionExhibits antiherpetic activity

While these compounds share similar halogenated structures, their specific positions of substitution lead to different biological activities and therapeutic applications. The unique positioning of the chlorine atom in 2-chloro-2'-deoxycytidine contributes to its distinct pharmacological profile compared to these analogs.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

261.0516336 g/mol

Monoisotopic Mass

261.0516336 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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